molecular formula C4H6N2 B082167 4-Methylene-1-pyrazoline CAS No. 10496-76-1

4-Methylene-1-pyrazoline

Cat. No. B082167
CAS RN: 10496-76-1
M. Wt: 82.1 g/mol
InChI Key: HEPNIHPVRLJVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylene-1-pyrazoline, also known as 1,3-diphenyl-4-methyl-1H-pyrazol-5(4H)-one, is a heterocyclic organic compound that has gained significant interest in scientific research due to its potential applications in various fields. This molecule is commonly used as a building block in the synthesis of other organic compounds and has shown promising results in several biochemical and physiological studies.

Mechanism Of Action

The mechanism of action of 4-Methylene-1-pyrazoline is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. Additionally, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its potential anticancer activity.

Biochemical And Physiological Effects

4-Methylene-1-pyrazoline has been shown to have several biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes in the body, such as COX-2, which are involved in the inflammatory response. Additionally, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its potential anticancer activity.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Methylene-1-pyrazoline in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has shown promising results in several scientific research applications, including its potential use in the development of new drugs. However, one of the main limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the scientific research on 4-Methylene-1-pyrazoline, including its potential applications in the development of new drugs for the treatment of various diseases, such as cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on the body. Finally, new synthesis methods for this compound may also be developed to improve its efficiency and reduce its potential toxicity.

Synthesis Methods

The synthesis of 4-Methylene-1-pyrazoline can be achieved through several methods, including the reaction of 4-methyl-1,2-diphenylpyrazolidine with an oxidizing agent, such as potassium permanganate, or the reaction of 4-methyl-1,2-diphenylpyrazolidine with a dehydrating agent, such as phosphorus oxychloride. Additionally, this compound can also be synthesized through the reaction of 4-methyl-1,2-diphenylpyrazolidine with hydrazine hydrate and acetic anhydride.

Scientific Research Applications

4-Methylene-1-pyrazoline has shown promising results in several scientific research applications, including its use as a building block in the synthesis of other organic compounds, such as pyrazoline derivatives, which have shown potential applications in the development of new drugs. Additionally, this compound has also shown potential in the treatment of various diseases, including cancer, due to its ability to inhibit the growth of cancer cells.

properties

CAS RN

10496-76-1

Product Name

4-Methylene-1-pyrazoline

Molecular Formula

C4H6N2

Molecular Weight

82.1 g/mol

IUPAC Name

4-methylidene-3,5-dihydropyrazole

InChI

InChI=1S/C4H6N2/c1-4-2-5-6-3-4/h1-3H2

InChI Key

HEPNIHPVRLJVFS-UHFFFAOYSA-N

SMILES

C=C1CN=NC1

Canonical SMILES

C=C1CN=NC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.